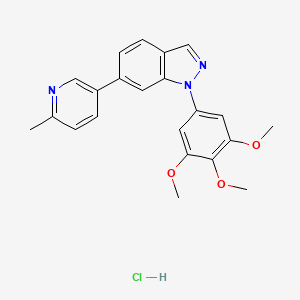

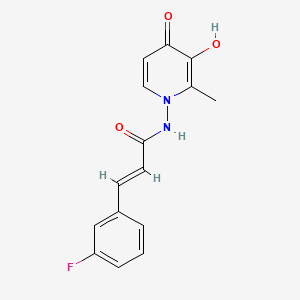

Icmt-IN-39

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

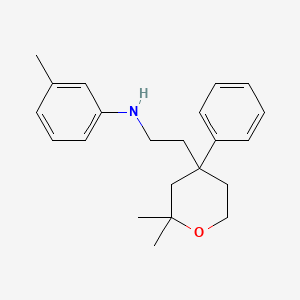

Icmt-IN-39 is a chemical compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase. This enzyme is involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. The inhibition of isoprenylcysteine carboxyl methyltransferase has been shown to have significant implications in cancer research, particularly in the suppression of proliferation and induction of apoptosis in certain cancer cell lines .

Preparation Methods

The synthetic route typically involves the use of methylated tetrahydropyranyl derivatives, which are then modified to achieve the desired inhibitory properties . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound.

Industrial production methods for Icmt-IN-39 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring consistency and purity of the final product. This may include the use of large-scale reactors, purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Icmt-IN-39 undergoes various chemical reactions, primarily focusing on its interaction with isoprenylcysteine carboxyl methyltransferase. The compound is known to inhibit the enzyme by binding to its active site, preventing the methylation of target proteins . This inhibition can lead to a cascade of cellular events, including the disruption of protein localization and function.

Common reagents used in the synthesis and reactions involving this compound include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure. The major products formed from these reactions are typically the methylated derivatives of the core structure, which exhibit the inhibitory properties of the compound.

Scientific Research Applications

Icmt-IN-39 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, the compound has been shown to induce cell-cycle arrest and apoptosis in pancreatic cancer cells by upregulating p21 and activating BNIP3 . This makes it a promising candidate for the development of new cancer therapies.

In addition to its role in cancer research, this compound is also used in studies involving the Ras signaling pathway. By inhibiting isoprenylcysteine carboxyl methyltransferase, the compound can modulate the activity of Ras proteins, which are critical regulators of cell proliferation and survival . This has implications for the treatment of various Ras-related cancers, including glioblastoma .

Mechanism of Action

The mechanism of action of Icmt-IN-39 involves the inhibition of isoprenylcysteine carboxyl methyltransferase, which is responsible for the final step in the prenylation of proteins. This enzyme catalyzes the methylation of the carboxyl group of isoprenylcysteine residues, a modification that is essential for the proper localization and function of many proteins, including Ras .

By inhibiting this enzyme, this compound disrupts the prenylation process, leading to the mislocalization and dysfunction of target proteins. This can result in the suppression of cell proliferation, induction of apoptosis, and other cellular effects that are beneficial in the context of cancer therapy .

Comparison with Similar Compounds

Icmt-IN-39 is one of several inhibitors of isoprenylcysteine carboxyl methyltransferase that have been developed for research purposes. Similar compounds include cysmethynil, which was identified as a prototypical inhibitor through high-throughput screening . Other compounds, such as those developed by researchers at Singapore University and Universidad Complutense De Madrid, have been optimized for greater potency and selectivity .

What sets this compound apart from these similar compounds is its specific chemical structure and the resulting inhibitory properties. The compound has been shown to have a very low IC50 value, indicating its high potency as an inhibitor . This makes it a valuable tool for studying the role of isoprenylcysteine carboxyl methyltransferase in various biological processes and for developing potential therapeutic applications.

Properties

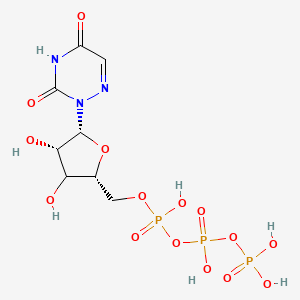

Molecular Formula |

C22H29NO |

|---|---|

Molecular Weight |

323.5 g/mol |

IUPAC Name |

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-methylaniline |

InChI |

InChI=1S/C22H29NO/c1-18-8-7-11-20(16-18)23-14-12-22(19-9-5-4-6-10-19)13-15-24-21(2,3)17-22/h4-11,16,23H,12-15,17H2,1-3H3 |

InChI Key |

OOHOVJKNQNTSOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate](/img/structure/B12376281.png)

![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)

![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)

![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)